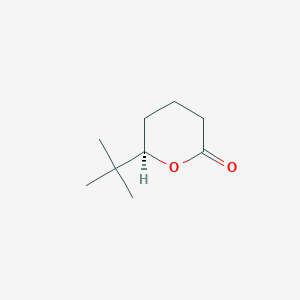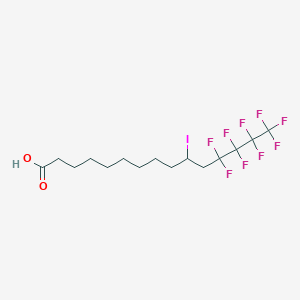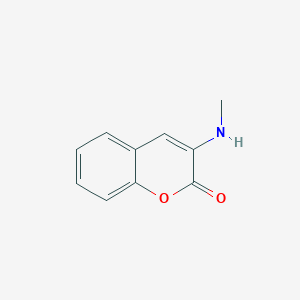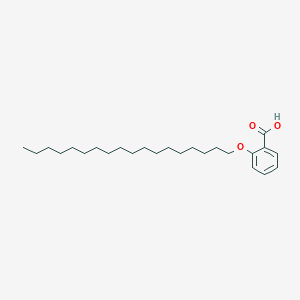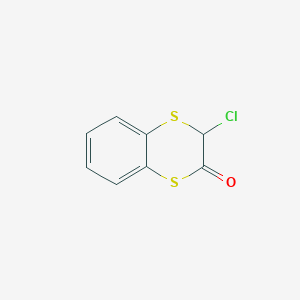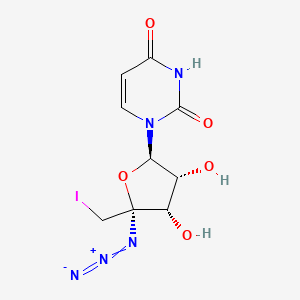
Uridine, 4'-C-azido-5'-deoxy-5'-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of an azido group at the 4’-carbon and an iodine atom at the 5’-carbon of the uridine molecule. These modifications confer unique chemical properties that make it valuable for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 4’-C-azido-5’-deoxy-5’-iodo- typically involves a multi-step process. One common method starts with the protection of the hydroxyl groups of uridine, followed by selective substitution at the 5’-position with iodine. The azido group is then introduced at the 4’-position through a nucleophilic substitution reaction. The reaction conditions often involve the use of triphenylphosphine (PPh3) and azidotrimethylsilane (TMSN3) in an organic solvent .
Industrial Production Methods
While specific industrial production methods for uridine, 4’-C-azido-5’-deoxy-5’-iodo- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The iodine atom can be oxidized to form iodate derivatives.
Common Reagents and Conditions
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used for click chemistry reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the azido group.
Oxidation: Oxidizing agents like sodium periodate (NaIO4) can be used to oxidize the iodine atom.
Major Products
Triazoles: Formed from click chemistry reactions.
Amines: Resulting from the reduction of the azido group.
Iodate Derivatives: Formed from the oxidation of the iodine atom.
科学的研究の応用
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
作用機序
The mechanism of action of uridine, 4’-C-azido-5’-deoxy-5’-iodo- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in bioorthogonal reactions, allowing for the labeling and tracking of nucleic acids in biological systems. The iodine atom can also facilitate radiolabeling for imaging studies .
類似化合物との比較
Similar Compounds
5’-Azido-5’-deoxyuridine: Similar structure but lacks the iodine atom.
5-Iodo-2’-deoxyuridine: Contains an iodine atom but lacks the azido group.
4’-Azido-4’-deoxythymidine: Similar azido modification but on thymidine instead of uridine.
Uniqueness
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- is unique due to the combination of both azido and iodine modifications. This dual modification enhances its reactivity and versatility in various chemical and biological applications, making it a valuable tool for researchers .
特性
分子式 |
C9H10IN5O5 |
|---|---|
分子量 |
395.11 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5S)-5-azido-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN5O5/c10-3-9(13-14-11)6(18)5(17)7(20-9)15-2-1-4(16)12-8(15)19/h1-2,5-7,17-18H,3H2,(H,12,16,19)/t5-,6+,7-,9-/m1/s1 |
InChIキー |
ZNZCMTJNHKMKGA-JVZYCSMKSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CI)N=[N+]=[N-])O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CI)N=[N+]=[N-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)

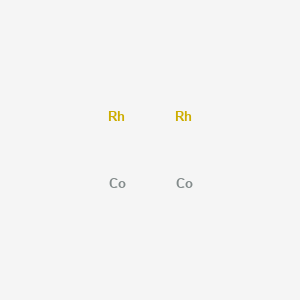
![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
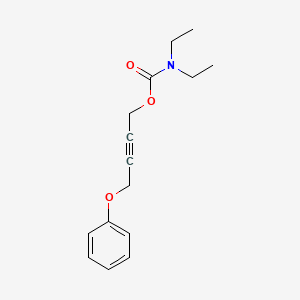
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
